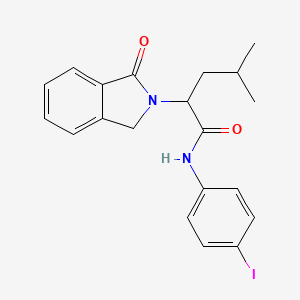

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21IN2O2/c1-13(2)11-18(19(24)22-16-9-7-15(21)8-10-16)23-12-14-5-3-4-6-17(14)20(23)25/h3-10,13,18H,11-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDRRDIBASFQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)I)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is the ubiquitin E3 ligase cereblon. This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells.

Mode of Action

N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: acts as a ligand for cereblon, binding to it and inducing the enzyme to degrade specific proteins. In particular, it triggers the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3.

Biochemical Pathways

By inducing the degradation of IKZF1 and IKZF3, N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide affects various biochemical pathways. These transcription factors are involved in the regulation of many genes, so their degradation can have wide-ranging effects on cellular function.

Result of Action

The molecular and cellular effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide ’s action are complex and depend on the specific cellular context. By degrading IKZF1 and IKZF3, it can affect a wide range of cellular processes, potentially leading to changes in cell growth, differentiation, and survival.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide are largely determined by its molecular structure and the nature of its interactions with various biomolecules.

Cellular Effects

N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is complex and involves a number of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide within cells and tissues is a complex process that involves interactions with various transporters or binding proteins.

Subcellular Localization

The subcellular localization of N-(4-iodophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide, also known by its CAS number 477889-82-0, is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHI NO |

| Molecular Weight | 448.3 g/mol |

| Boiling Point | 599.2 ± 50.0 °C (Predicted) |

| Density | 1.539 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.93 ± 0.70 (Predicted) |

Structural Characteristics

The compound features a unique structure with an iodophenyl group and a pentanamide chain attached to an isoindole moiety, which may contribute to its biological activity.

The biological activity of N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide is primarily attributed to its interaction with various molecular targets within biological systems.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could interact with receptors, altering signal transduction pathways that regulate various physiological responses.

- Antioxidant Activity : The presence of the isoindole structure may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: In Vitro Studies

A study demonstrated that derivatives of isoindoles showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has shown that certain isoindole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Assays

In laboratory tests, N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide.

| Compound Name | Biological Activity |

|---|---|

| 2-(1,3-dioxoisoindol-2-yl)-N-(4-chlorophenyl)-3-methylbutanamide | Moderate anticancer effects |

| N-(4-bromophenyl)-4-methyl-2-(3-oxoisoindole) | Antimicrobial properties |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Backbone and Substituent Analysis

The pentanamide scaffold is a common feature in several pharmacologically active compounds. Key structural analogs include:

Structural Insights :

- The 4-iodophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in proteins due to iodine’s large atomic radius and polarizability .

- The 3-oxo-isoindoline moiety is structurally similar to phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide), which are precursors for polyimides and bioactive molecules .

Pharmacological and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- The 4-iodophenyl group in the target compound likely reduces aqueous solubility compared to methoxy or hydroxyethyl analogs, which could limit bioavailability .

Q & A

Q. What synthetic strategies are recommended for N-(4-iodophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide, and how can reaction yields be optimized?

Answer:

- Multicomponent Reactions (MCRs): Utilize isocyanide-based MCRs, which are effective for constructing complex amide scaffolds. For example, the Ugi reaction (Procedure A) achieved 62% yield for a structurally related pentanamide derivative via cyclization and purification by silica gel chromatography .

- Purification: Column chromatography (cyclohexane/AcOEt gradients) is critical for isolating products with >95% purity .

- Catalytic Optimization: Acid catalysis (e.g., TFA) or microwave-assisted synthesis can enhance reaction efficiency and reduce byproducts .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., HRMS matched within 0.1 ppm for a related pentanamide derivative ).

- NMR Spectroscopy: Use 1H/13C NMR and 2D experiments (e.g., COSY, HSQC) to assign stereochemistry and detect impurities. For example, 13C NMR resolved carbonyl signals at δ 163.3 ppm in DMSO-d6 .

- X-ray Crystallography: Determines absolute configuration, as demonstrated for a tubulin inhibitor with a similar amide backbone .

- HPLC: Validate purity (>95%) using reverse-phase methods with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for evaluating activity?

Answer:

- ENaC Modulation: Use electrophysiology in Xenopus oocytes expressing human ENaC (hENaC) to measure amiloride-sensitive currents. A related pentanamide activator showed EC50 = 1.26 mM .

- Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence-based substrates (e.g., ATP depletion assays for kinase activity) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., target selectivity) be resolved?

Answer:

- Orthogonal Assays: Compare results from electrophysiology (ENaC activation ) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Kinetic Modeling: Apply kinetic models to analyze dose-response relationships under voltage-clamp conditions, as done for ENaC enhancers in taste cell studies .

- Mutagenesis Studies: Use CRISPR-edited cell lines to validate binding sites (e.g., ENaC subunit mutations to test enhancer specificity) .

Q. What in silico approaches are effective for mechanistic studies?

Answer:

- Molecular Docking: Dock the compound into ENaC or isoindole-binding pockets using AutoDock Vina. A related ENaC activator showed binding near the channel’s extracellular loop .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-channel interactions .

- QSAR Modeling: Corporate substituent effects (e.g., iodophenyl vs. trifluoromethyl groups) to predict activity cliffs .

Q. How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Core Modifications: Replace the isoindol-3-one moiety with pyridazinone or quinoline rings to assess impact on ENaC activation .

- Substituent Effects: Compare iodophenyl (electron-withdrawing) with methoxybenzyl (electron-donating) groups on solubility and potency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.